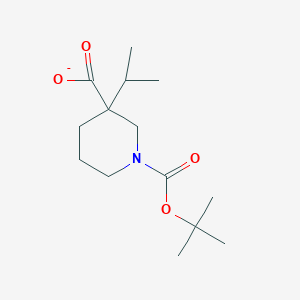
Methanamine, N-methyl-, gallium salt (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-methyl-, gallium salt (9CI) is a chemical compound that consists of a gallium ion complexed with N-methylmethanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-methyl-, gallium salt typically involves the reaction of gallium salts with N-methylmethanamine under controlled conditions. One common method is to dissolve gallium nitrate in a suitable solvent and then add N-methylmethanamine. The reaction mixture is stirred and heated to facilitate the formation of the gallium complex.
Industrial Production Methods
Industrial production of Methanamine, N-methyl-, gallium salt may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-methyl-, gallium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gallium.
Reduction: Reduction reactions can convert the gallium ion to a lower oxidation state.
Substitution: The N-methylmethanamine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of gallium, while substitution reactions may produce different gallium complexes with various ligands.
Applications De Recherche Scientifique
Methanamine, N-methyl-, gallium salt has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Methanamine, N-methyl-, gallium salt involves its interaction with molecular targets, such as enzymes or receptors. The gallium ion can coordinate with various ligands, affecting the structure and function of the target molecules. This coordination can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanamine, N-methyl-, gallium salt include:
- Methanamine, N-methyl-, sodium salt
- Methanamine, N-methyl-, potassium salt
- Methanamine, N-methyl-, aluminum salt
Uniqueness
Methanamine, N-methyl-, gallium salt is unique due to the presence of the gallium ion, which imparts distinct chemical and physical properties compared to its sodium, potassium, and aluminum counterparts. These properties make it particularly useful in specific applications, such as in the field of advanced materials and catalysis.
Propriétés
Numéro CAS |
634559-71-0 |
|---|---|
Formule moléculaire |
C2H7GaN |
Poids moléculaire |
114.81 g/mol |
InChI |
InChI=1S/C2H7N.Ga/c1-3-2;/h3H,1-2H3; |
Clé InChI |
IWJVZVOXSGOSBV-UHFFFAOYSA-N |
SMILES canonique |
CNC.[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



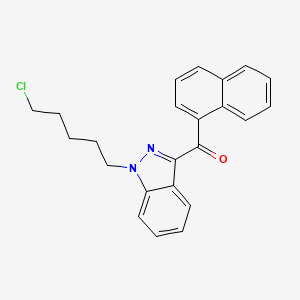
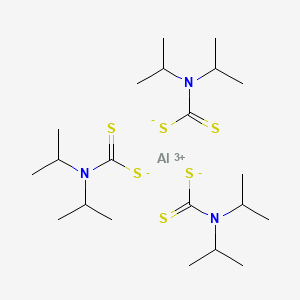
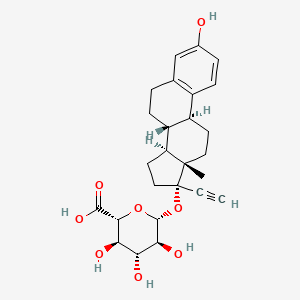
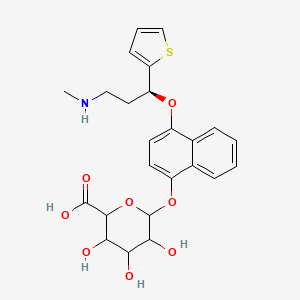
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

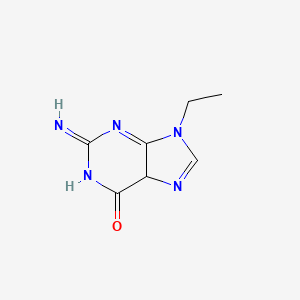
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
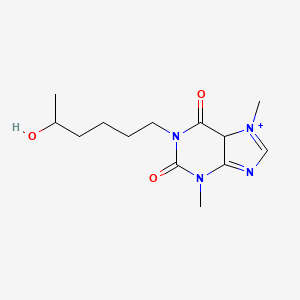
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
